molecular formula C17H20N2O4S B5690054 3-(diethylsulfamoyl)-N-(3-hydroxyphenyl)benzamide

3-(diethylsulfamoyl)-N-(3-hydroxyphenyl)benzamide

Cat. No.: B5690054
M. Wt: 348.4 g/mol
InChI Key: VDPOPTVFYKNQOF-UHFFFAOYSA-N
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Description

3-(diethylsulfamoyl)-N-(3-hydroxyphenyl)benzamide is an organic compound that features a benzamide core with a diethylsulfamoyl group and a hydroxyphenyl group attached

Properties

IUPAC Name

3-(diethylsulfamoyl)-N-(3-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-3-19(4-2)24(22,23)16-10-5-7-13(11-16)17(21)18-14-8-6-9-15(20)12-14/h5-12,20H,3-4H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPOPTVFYKNQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diethylsulfamoyl)-N-(3-hydroxyphenyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine in the presence of a coupling agent such as carbodiimide.

    Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group can be introduced via sulfonation, where a suitable sulfonating agent like chlorosulfonic acid is used.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through a nucleophilic substitution reaction, where a hydroxyphenyl derivative reacts with the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(diethylsulfamoyl)-N-(3-hydroxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzamide core can be reduced to form an amine.

    Substitution: The diethylsulfamoyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(diethylsulfamoyl)-N-(3-hydroxyphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(diethylsulfamoyl)-N-(3-hydroxyphenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(diethylsulfamoyl)-N-(4-hydroxyphenyl)benzamide: Similar structure but with the hydroxy group in a different position.

    3-(methylsulfamoyl)-N-(3-hydroxyphenyl)benzamide: Similar structure but with a methylsulfamoyl group instead of a diethylsulfamoyl group.

Uniqueness

3-(diethylsulfamoyl)-N-(3-hydroxyphenyl)benzamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

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